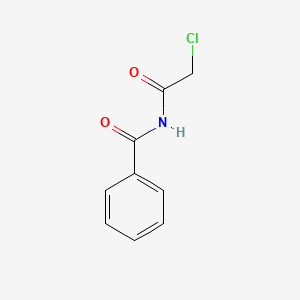

N-(2-chloroacetyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-chloroacetyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2/c10-6-8(12)11-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDAYXLBYGPADRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00368632 | |

| Record name | N-(2-Chloro-acetyl)-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7218-27-1 | |

| Record name | N-(2-Chloro-acetyl)-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-chloroacetyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N 2 Chloroacetyl Benzamide and Its Structural Analogs

Primary Synthetic Routes to N-(2-chloroacetyl)benzamide

The synthesis of this compound is predominantly achieved through direct and multi-step approaches that leverage the reactivity of amines and acid chlorides.

Acylation Reactions Involving Chloroacetyl Chloride with Amines and Anilines

The most direct and widely employed method for synthesizing this compound and its structural analogs is the acylation of primary and secondary amines or anilines with chloroacetyl chloride. tandfonline.comresearchgate.net This reaction is a form of nucleophilic acyl substitution. libretexts.orgerciyes.edu.tr The fundamental mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of chloroacetyl chloride. libretexts.org This is followed by the elimination of a chloride ion, forming the amide bond. libretexts.org

The reaction is typically conducted in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct. researchgate.net Common bases include triethylamine (B128534) or pyridine. youtube.com The choice of solvent is also crucial, with options like tetrahydrofuran (B95107) (THF) being effective. researchgate.net Some procedures have demonstrated success using a Schotten-Baumann approach, which involves performing the acylation in the presence of water. youtube.com

Researchers have successfully synthesized a range of N-substituted chloroacetamides by reacting various aliphatic and aromatic amines with chloroacetyl chloride. ijpsr.info For instance, the reaction of aniline (B41778) with chloroacetyl chloride in the presence of a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in THF at room temperature yields N-phenyl-2-chloroacetamide in high yields (75-95%) within a few hours. researchgate.net The reactivity of the amine plays a significant role; even unreactive anilines can be acylated using this method. youtube.com

A notable aspect of this synthetic route is its chemoselectivity. In molecules containing both amino and hydroxyl groups, such as aminophenols, N-acylation can be selectively achieved over O-acylation under specific conditions. tandfonline.comtandfonline.comneliti.com For example, using a phosphate (B84403) buffer as the reaction medium allows for the rapid and selective N-chloroacetylation of anilines and amines in the presence of alcohols and phenols. researchgate.net

The general applicability of this method is demonstrated by its use with a variety of substituted anilines and amines, leading to a diverse library of N-chloroacetylated compounds. researchgate.net

Multi-Step Synthetic Sequences Incorporating N-Chloroacetylation

In many instances, the synthesis of complex molecules requires a multi-step approach where N-chloroacetylation is a key transformation. This strategy is often employed to introduce a reactive handle for subsequent cyclization or substitution reactions. researchgate.net

A common theme in these multi-step sequences is the use of protecting groups. For example, in the synthesis of certain heterocyclic compounds, an amino group might be protected as an amide (e.g., acetanilide) before subsequent reactions. This prevents unwanted side reactions. The protected intermediate can then undergo reactions like chlorosulfonation, followed by amination, and finally, deprotection to reveal the desired amine functionality alongside other introduced groups.

N-chloroacetylation is frequently used to prepare precursors for the synthesis of heterocyclic systems like β-lactams, imidazoles, and pyrroles. researchgate.netresearchgate.net For example, N-chloroacetylated amino acids can undergo intramolecular cyclization to form β-lactams. researchgate.net Similarly, N-aryl-2-chloroacetamides, synthesized via chloroacetylation of the corresponding aryl amine, serve as versatile intermediates where the chlorine atom can be readily displaced by various nucleophiles, leading to a wide array of heterocyclic structures. researchgate.net

The synthesis of certain pharmaceutical intermediates also relies on multi-step sequences involving N-chloroacetylation. For instance, the synthesis of precursors for benzamide (B126) derivatives with potential biological activity may involve the initial formation of a benzamide core, followed by the introduction of a chloroacetyl group. ontosight.aiontosight.ai

These multi-step syntheses highlight the importance of N-chloroacetylation as a strategic step in building molecular complexity and accessing a diverse range of functionalized molecules.

Advanced Synthetic Approaches and Methodological Innovations

To enhance the efficiency and explore novel reaction pathways for the synthesis of this compound derivatives, researchers have investigated advanced techniques such as ultrasound-assisted synthesis and have delved into the mechanistic details of relevant cycloaddition reactions.

Ultrasound-Assisted Synthesis of this compound Derivatives

Ultrasound irradiation has emerged as a powerful tool in organic synthesis, offering advantages such as shorter reaction times, higher yields, and milder reaction conditions. ijariie.comsid.ir The application of ultrasound, known as sonochemistry, promotes chemical reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. ijariie.comsid.ir This process generates localized high temperatures and pressures, enhancing chemical reactivity. sid.ir

In the context of amide synthesis, ultrasound has been successfully employed to accelerate reactions. For instance, the synthesis of amides from carboxylic acids and isocyanides in methanol (B129727) under ultrasonic irradiation has been achieved with yields ranging from 78-95%. ijrti.org This method is noted for its mild conditions, rapid reaction times, and simple work-up procedures. ijrti.org

Another sonochemical approach involves the hydration of nitriles to amides. The reaction of nitriles with potassium tert-butoxide as an oxygen source under ultrasonic irradiation has been shown to produce amides in good to excellent yields within 15-90 minutes at room temperature. ijariie.comsid.ir

Furthermore, a one-pot synthesis of secondary amides from carboxylic acids and amines using ethyl chloroformate as a coupling agent has been effectively promoted by ultrasound irradiation, resulting in moderate to good yields in just one hour. organic-chemistry.org The scope of this method includes aliphatic, aromatic, and heteroaromatic carboxylic acids. organic-chemistry.org

Specifically for β-carboline derivatives, ultrasound-promoted amide coupling of 1-acetyl-9H-pyrido[3,4-b]indole-3-carboxylic acid with substituted aromatic amines has led to a significant reduction in reaction time and excellent yields compared to conventional stirring methods. thieme-connect.com

These examples demonstrate the potential of ultrasound-assisted synthesis as an efficient and environmentally friendly alternative for the preparation of this compound and its derivatives.

Mechanistic Insights into Cycloaddition Reactions (e.g., Staudinger Ketene-Imine Cycloaddition)

The Staudinger ketene-imine cycloaddition is a classic and highly valuable reaction for the synthesis of β-lactams, which are structurally related to some derivatives that can be accessed from this compound precursors. acs.orgnih.gov This [2+2] thermal cycloaddition involves the reaction of a ketene (B1206846) with an imine to form a four-membered β-lactam ring, a key structural motif in many antibiotics. acs.orgnih.govresearchgate.net

Extensive experimental and computational studies have revealed that the Staudinger cycloaddition is not a concerted pericyclic reaction but rather a two-step process. acs.orgnih.govrsc.orgacs.org The reaction mechanism initiates with a nucleophilic attack of the imine's nitrogen atom on the central sp-hybridized carbon of the ketene. acs.orgnih.govrsc.orgacs.org This initial step leads to the formation of a zwitterionic intermediate. acs.orgrsc.orgacs.orgorganic-chemistry.org

The subsequent step is the ring closure of this zwitterionic intermediate to form the β-lactam. rsc.orgorganic-chemistry.org This cyclization is described as a four-electron conrotatory electrocyclization, which is influenced by torquoelectronic effects. acs.orgnih.govacs.org The stereochemical outcome of the reaction, specifically the formation of cis or trans β-lactams, is determined at this stage and depends on factors such as the geometry of the imine and the substituents on both the ketene and the imine. acs.orgnih.govorganic-chemistry.org As a general observation, (E)-imines tend to yield cis-β-lactams, while (Z)-imines produce trans-β-lactams. acs.orgnih.gov

The stereoselectivity is also influenced by the relative rates of ring closure versus isomerization of the zwitterionic intermediate. organic-chemistry.org Electron-donating substituents on the ketene and electron-withdrawing groups on the imine tend to favor direct ring closure, leading to cis-β-lactams. organic-chemistry.org Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine can slow down the ring closure, allowing for isomerization and the preferential formation of trans-β-lactams. organic-chemistry.org

The Staudinger reaction can be performed in a one-pot fashion, where the ketene is generated in situ from an acid chloride in the presence of a tertiary amine. organic-chemistry.orgmdpi.com This methodology has been applied to the synthesis of complex structures, including spiro-β-lactams. acs.org

Characterization Techniques for this compound and Related Structures

The unambiguous identification and structural elucidation of this compound and its derivatives are accomplished using a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are fundamental for determining the molecular structure.

¹H NMR: Provides information about the chemical environment of protons. For a compound like 2-chloroacetamide, distinct signals are observed for the methylene (B1212753) protons (CH₂) adjacent to the chlorine atom and the amide protons (NH₂). vaia.com In N-substituted derivatives, the signals and their splitting patterns reveal the nature of the substituent and its connectivity to the amide nitrogen. chemicalbook.com Dynamic NMR studies can also provide insights into restricted rotation around the amide bond. researchgate.net

¹³C NMR: Complements ¹H NMR by providing information about the carbon skeleton. nih.govspectrabase.com Each unique carbon atom in the molecule gives a distinct signal, allowing for the confirmation of the number and types of carbon atoms present. researchgate.net Two-dimensional NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) are used to correlate proton and carbon signals, aiding in the definitive assignment of the structure. researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is crucial for identifying the functional groups present in the molecule. ijpsr.infodoi.orgresearchgate.net Key characteristic absorption bands for this compound and its analogs include:

N-H stretching vibrations for secondary amides. ijpsr.info

C=O stretching vibrations of the amide carbonyl group. ijpsr.info

N-H bending vibrations. ijpsr.info

C-N stretching vibrations. ijpsr.info

C-Cl stretching vibrations. ijpsr.info

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern. ijpsr.infoanjs.edu.iq The molecular ion peak ([M]⁺) confirms the molecular weight. ijpsr.info

Elemental Analysis: Elemental analysis (CHN analysis) provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, which can be compared with the calculated values for the proposed molecular formula to confirm its elemental composition. researchgate.net

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. researchgate.net This technique can also reveal intermolecular interactions such as hydrogen bonding. researchgate.net

Thermal Analysis: Techniques like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) can be used to study the thermal stability of the compound. researchgate.net

The following tables provide a summary of research findings:

Table 1: Synthesis of N-Aryl-2-chloroacetamides

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Aniline | Chloroacetyl chloride | DBU, THF, Room Temp | N-phenyl-2-chloroacetamide | 86% | researchgate.net |

| m-aminophenol | Chloroacetyl chloride | K₂CO₃, THF, Room Temp | 2-chloro-N-(3-hydroxyphenyl)acetamide | - | neliti.com |

| p-aminophenol | Chloroacetyl chloride | Sodium acetate (B1210297), Acetic acid, -2°C | 2-chloro-N-(4-hydroxyphenyl)acetamide | - | neliti.com |

Table 2: Ultrasound-Assisted Amide Synthesis

| Reactants | Method | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Carboxylic acids, Isocyanides | Ultrasound | Methanol | Aryl amides | 78-95% | ijrti.org |

| Nitriles, Potassium tert-butoxide | Ultrasound | Wet tert-butanol, Room Temp | Amides | Good to Excellent | sid.ir |

| Carboxylic acids, Amines | Ultrasound, Ethyl chloroformate | - | Secondary amides | Moderate to Good | organic-chemistry.org |

Table 3: Characterization Data for a Representative N-chloroacetyl Derivative

| Compound | Technique | Key Findings | Reference |

|---|---|---|---|

| 2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide | FT-IR, NMR, MS, X-ray | Structure confirmed, thermal stability determined | researchgate.net |

| 2-chloro-N-(2-methoxyphenyl)acetamide | IR, MS | N-H stretch: 3271 cm⁻¹, C=O stretch: 1668 cm⁻¹, [M]⁺ m/z 199 | ijpsr.info |

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural determination of organic compounds. Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique insights into the molecular framework of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for probing the local chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR: In the ¹H NMR spectrum of this compound analogs, distinct signals corresponding to different proton environments are observed. For instance, in N-acetyl-N-(2-Methoxy-phenyl)-4-bromobenzamide, the methoxy (B1213986) group (OCH₃) protons appear as a singlet at 3.86 ppm. doi.org Aromatic protons typically resonate in the range of 6.5–8.0 ppm. Specifically, for a phenyl group, these can appear as multiplets, such as between δ 7.81–7.92 ppm. vulcanchem.com The methylene protons of the chloroacetyl group (-CH₂Cl) are characteristically found as a singlet around 4.22 ppm. vulcanchem.com Amide protons (-NH) are also diagnostic, often appearing as a singlet at a downfield chemical shift, for example, between 7.93–8.01 ppm or even around 10 ppm. nih.gov

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For analogs of this compound, characteristic signals for the carbonyl carbons of the amide and chloroacetyl groups are observed. For example, in 2-chloro-N-(4-(2-(2-chloroacetyl)hydrazinecarbonyl)phenyl)acetamide, the amide carbonyl carbons appear at δ 164.76, 165.12, and 165.44 ppm. scielo.org.za The methylene carbon of the chloroacetyl group is typically found at a chemical shift of around δ 41.00-43.64 ppm. scielo.org.za Aromatic carbons and other specific carbons, such as the methoxy carbon in N-acetyl-N-(2-Methoxy-phenyl)-4-bromobenzamide, are also identifiable at their respective chemical shifts (e.g., 55.9 ppm for OCH₃). doi.org

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound Analogs

| Compound/Analog | Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|---|

| N-acetyl-N-(2-Methoxy-phenyl)-4-bromobenzamide doi.org | OCH₃ | 3.86 (s, 3H) | 55.9 |

| Aromatic CH | 6.85-7.70 (m) | 109.9-134.2 | |

| C=O | - | 164.3 | |

| 2-[(2-chloroacetyl)amino]-N-(4-fluorophenyl)benzamide | Aromatic CH | 6.5-8.0 (m) | - |

| Amide NH | ~10 (s) | - | |

| Methyl 2-(N-(2-chloroacetyl)anilino)benzoate vulcanchem.com | CH₂Cl | 4.22 (s) | - |

| Aromatic CH | 7.81-7.92 (m) | - | |

| 2-chloro-N-(4-(2-(2-chloroacetyl)hydrazinecarbonyl)phenyl)acetamide scielo.org.za | CH₂Cl | 4.20, 4.28 (s) | 41.00, 43.64 |

| Amide NH | 10.33, 10.43, 10.57 (s) | - | |

| C=O | - | 164.76, 165.12, 165.44 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In this compound and its derivatives, key absorption bands are observed. The N-H stretching vibration of the amide group typically appears in the range of 3170 to 3500 cm⁻¹. msu.edu For secondary amides, a single band is expected in this region, such as at 3323 and 3257 cm⁻¹ in some derivatives. scielo.org.za The carbonyl (C=O) stretching vibration of the amide group, often referred to as the Amide I band, is strong and appears around 1635-1692 cm⁻¹. nih.govmsu.edu For example, a strong carbonyl stretch has been reported at 1681 cm⁻¹ for a related compound. vulcanchem.com The C-N stretching and N-H bending vibrations (Amide II band) also provide valuable structural information. msu.edu The presence of aromatic rings is confirmed by C=C stretching vibrations around 1600 cm⁻¹ and C-H stretching just above 3000 cm⁻¹. nih.gov

Table 2: Key IR Absorption Bands for this compound Analogs

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H | Stretch | 3326, 3288 | scielo.org.za |

| C=O (Amide) | Stretch (Amide I) | 1677, 1656 | scielo.org.za |

| C=O (Amide) | Stretch (Amide I) | 1681 | vulcanchem.com |

| C=C (Aromatic) | Stretch | ~1600 | nih.gov |

| C-H (Aromatic) | Stretch | 3110-3018 | nih.gov |

| C-S | Stretch | 714-689 | nih.gov |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For this compound analogs, the molecular ion peak (M⁺) corresponding to the molecular weight of the compound is a key piece of evidence. For example, the molecular ion peak for 2-[(2-chloroacetyl)(phenyl)amino]benzoic acid was observed at m/z 303.07, which is consistent with its molecular formula. vulcanchem.com High-resolution mass spectrometry can further verify the elemental composition. The fragmentation pattern can also be diagnostic, revealing the loss of specific groups from the parent molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. Aromatic compounds like this compound and its derivatives exhibit characteristic absorption bands in the UV region. The position and intensity of these bands can be influenced by the substituents on the aromatic ring and the solvent used. arabjchem.org For instance, studies on N-(substituted phenyl)-2-chloroacetamides have shown that both solvent and substituent effects can alter the intramolecular charge transfer (ICT) character of the molecule, leading to shifts in the absorption maxima. arabjchem.org The UV/Vis+ Photochemistry Database lists this compound, indicating the availability of its spectral data. science-softcon.de

Elemental Analysis (CHN)

Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a compound. This data is crucial for confirming the empirical and molecular formula of a newly synthesized compound. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed structure. For various derivatives of benzamides, the elemental analysis results have been reported to be within ±0.4% of the theoretical values, which is considered a confirmation of the compound's purity and proposed structure. nih.gov

Table 3: Comparison of Theoretical and Found Elemental Analysis Data for a Representative Analog

| Compound | Element | Theoretical (%) | Found (%) | Reference |

|---|---|---|---|---|

| 2-chloro-N-(4-(2-(2-chloroacetyl)hydrazinecarbonyl)phenyl)acetamide | C | (Calculated) | (Within ±0.4%) | nih.govscielo.org.za |

| H | (Calculated) | (Within ±0.4%) | nih.govscielo.org.za | |

| N | (Calculated) | (Within ±0.4%) | nih.govscielo.org.za |

X-ray Crystallography and Single Crystal Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine the precise arrangement of atoms in the crystal lattice, as well as bond lengths, bond angles, and intermolecular interactions. For example, the crystal structure of N-(Adamantan-1-yl)-2-chloroacetamide, a related chloroacetamide derivative, was determined by single-crystal X-ray analysis, revealing details about its bond lengths and intermolecular hydrogen bonding. iucr.org Similarly, for analogs like 2-[(2-chloroacetyl)amino]-N-(4-fluorophenyl)benzamide, X-ray crystallography can confirm the stereochemistry and resolve intramolecular interactions such as C–H⋯O hydrogen bonds. This technique provides unambiguous proof of the molecular structure.

Purification and Isolation Methodologies in Synthetic Organic Chemistry

Following the completion of a synthetic reaction, the crude product is typically a mixture containing the desired compound, unreacted starting materials, reagents, and byproducts. The choice of purification method depends on the physical properties of the compound (e.g., polarity, solubility, melting point) and the nature of the impurities.

Recrystallization is a widely used technique for purifying solid compounds. rasayanjournal.co.in This method relies on the principle that the solubility of a compound in a solvent increases with temperature. The crude product is dissolved in a suitable hot solvent, and upon cooling, the desired compound crystallizes out, leaving the more soluble impurities behind in the solution. The selection of an appropriate solvent is crucial for effective purification. An ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. For this compound analogs, ethanol (B145695) is frequently used as a recrystallization solvent. nih.govscielo.org.za In some procedures, the crude product is first washed with water to remove water-soluble impurities like ammonium (B1175870) chloride before recrystallization. orgsyn.org The purity of the recrystallized product is often assessed by its melting point; a sharp melting point close to the literature value indicates high purity. orgsyn.orgijpsr.info

Column Chromatography is another powerful purification technique, particularly useful for separating mixtures of compounds with different polarities. rsc.orgrsc.org The crude mixture is dissolved in a small amount of solvent and loaded onto a column packed with a solid adsorbent, typically silica (B1680970) gel. rsc.orgthieme-connect.de A solvent or a mixture of solvents (the mobile phase or eluent) is then passed through the column. Compounds in the mixture travel down the column at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. Less polar compounds generally move faster, while more polar compounds are retained longer on the polar silica gel. By collecting fractions of the eluent, the separated compounds can be isolated. For this compound analogs, mixtures of petroleum ether and ethyl acetate are commonly used as the eluent system. rsc.org

The following table details purification methods used for this compound and related compounds.

| Compound | Purification Method | Solvent/Eluent System | Details | Reference |

| N-(2-Chloroacetyl)-3,4,5-tris-dodecyloxy-benzamide | Column Chromatography | Petroleum ether : Ethyl acetate = 5 : 1 | The crude mixture was purified by column chromatography to give the desired product as a white solid. | rsc.org |

| 2-Chloro-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide | Recrystallization | Ethanol | The resultant precipitate was filtered, washed with water, dried and recrystallized with ethanol. | nih.gov |

| bis-chloroacetamide from 4-aminobenzohydrazide (B1664622) | Recrystallization | Ethanol | The solid was filtered and subjected to recrystallisation from ethanol. | scielo.org.za |

| Chloroacetamide | Recrystallization | Water | 100 g of crude product is recrystallized from 400 cc of water. | orgsyn.org |

| N-acyl sulfoximine | Flash Column Chromatography | Hexane/EtOAc or CHCl3/MeOH | The crude material was purified by silica gel column chromatography. | rsc.org |

Chemical Reactivity and Mechanistic Investigations of N 2 Chloroacetyl Benzamide

Nucleophilic Substitution Reactions of the Chloroacetyl Moiety

The chloroacetyl group is a potent electrophile, making the chlorine atom an excellent leaving group in nucleophilic substitution reactions. researchgate.net This reactivity is the cornerstone of its utility as a synthetic intermediate for constructing more complex molecules. The ease of displacement of the chlorine atom allows for the introduction of various functional groups through reactions with a wide range of nucleophiles. researchgate.net

N-(2-chloroacetyl)benzamide and its analogues readily react with nitrogen-based nucleophiles, such as primary and secondary amines, anilines, and heterocyclic amines like piperazine. researchgate.netijpras.com These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, where the amine's lone pair of electrons attacks the carbon atom attached to the chlorine, displacing the chloride ion. wizeprep.com

These reactions are fundamental in the synthesis of various biologically relevant scaffolds. For instance, the reaction of N-(2-(4-(4-(2-chloroacetyl) piperazin-1-yl) phenyl) -4-oxoquinazolin-3(4H) -yl) benzamide (B126) with various anilines, catalyzed by glacial acetic acid in ethanol (B145695), yields a series of N-substituted phenylamino (B1219803) acetyl piperazinyl quinazolinone derivatives. ijpras.com Similarly, N-substituted chloroacetamide derivatives are routinely prepared by reacting the corresponding amines with chloroacetyl chloride, often in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct. researchgate.netresearchgate.net The reaction of 2-amino-thiazole-5-carboxylic acid phenylamides with chloroacetyl chloride affords key chloroacetamide intermediates, which can then react with various secondary amines to produce the final products. nih.gov

Table 1: Examples of Reactions with Nitrogen Nucleophiles

| Chloroacetyl Precursor | Nitrogen Nucleophile | Conditions | Product Class | Ref |

|---|---|---|---|---|

| N-(2-(4-(4-(2-chloroacetyl)piperazin-1-yl)phenyl)-4-oxoquinazolin-3(4H)-yl)benzamide | Substituted Anilines | Ethanol, Glacial Acetic Acid, Reflux | N-(4-oxo-2-(4-(4-(2-(Substituted phenylamino)acetyl)piperazin-1-yl)phenyl)quinazolin-3(4H)-yl)benzamide derivatives | ijpras.com |

| 3-Amino-2-(4-chlorophenyl)quinazolin-4(3H)-one | Chloroacetyl chloride | Absolute Ethanol, Glacial Acetic Acid, Reflux | 2-Chloro-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide | nih.gov |

The high reactivity of the chloroacetyl group extends to sulfur-containing nucleophiles, which are generally excellent nucleophiles. libretexts.org Thiols (R-SH) react with this compound to form thioether derivatives. organic-chemistry.org This reaction is a common method for introducing sulfur linkages into molecular structures. For example, the reaction of a bis-chloroacetamide derivative with thiol reagents leads to the formation of bis-sulphide compounds. researchgate.net

A particularly significant reaction is the Hantzsch thiazole (B1198619) synthesis, where α-haloketones (or related structures like this compound) react with thioamides or thiourea (B124793) to form a thiazole ring. medcraveonline.comorganic-chemistry.org This cyclization is a cornerstone of heterocyclic chemistry. The synthesis of 2-amino-thiazole derivatives often involves the reaction of a chloroacetyl compound with thiourea. nih.govmedcraveonline.com For example, 4-substituted-2-(chloroacetylamino)thiazoles can be prepared by reacting 2-amino-4-substituted-thiazoles with chloroacetyl chloride. medcraveonline.com These intermediates can then react with other sulfur nucleophiles, such as benzimidazole-2-thiol, to yield more complex heterocyclic systems. medcraveonline.com

Table 2: Examples of Reactions with Sulfur Nucleophiles

| Chloroacetyl Precursor | Sulfur Nucleophile | Conditions | Product Class | Ref |

|---|---|---|---|---|

| N-[4-(2-bromoacetyl)phenyl]acetamide | Substituted thiobenzamides | - | Thiazole derivatives | medcraveonline.com |

| 2-Amino-4-substituted-thiazole | Chloroacetyl chloride | - | 4-Substituted-2-(chloroacetylamino)thiazole | medcraveonline.com |

| Chloroacetyl chloride | Thiourea / Imine derivatives | Cyclization | Thiazolyl-lactam/thiazole analogs | jrespharm.com |

While reactions with nitrogen and sulfur nucleophiles are most prevalent, the chloroacetyl group can also react with other heteroatoms. Oxygen nucleophiles, such as water and alcohols, can displace the chloride. The reaction with water leads to hydrolysis, forming a hydroxyacetyl derivative, which is discussed in the next section. researchgate.net Under basic conditions, hydroxide (B78521) (OH⁻) acts as the nucleophile. researchgate.net Reactions with alcohols would lead to the corresponding ether products, although this is less commonly documented for this specific substrate compared to amine or thiol reactions. The chloroacetyl group's reactivity allows for covalent bond formation with nucleophilic sites on proteins, a mechanism often explored in medicinal chemistry.

Reactions with Sulfur-Containing Nucleophiles (e.g., Thiols, Thioacetamido Linkers)

Hydrolysis Pathways and Stability Studies

The stability of this compound in aqueous media is limited, as it is susceptible to hydrolysis, a reaction where water acts as a nucleophile. researchgate.net The rate and mechanism of this hydrolysis are highly dependent on the pH of the solution, with both acid and base catalysis being observed. researchgate.netgoogle.com Studies on related chloroacetamide herbicides show that hydrolysis can proceed via two main pathways: nucleophilic substitution at the α-carbon (cleavage of the C-Cl bond) or cleavage of the amide bond. researchgate.net

Under acidic conditions, the hydrolysis of chloroacetamides can be complex. researchgate.net The reaction is generally slower than base-catalyzed hydrolysis. Acid catalysis can facilitate the cleavage of both the amide linkage and the C-Cl bond. researchgate.net The initial step likely involves the protonation of the amide oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water, leading to amide bond cleavage. This would yield benzoic acid and 2-chloroacetamide. Alternatively, protonation could activate the chloroacetyl group for nucleophilic attack by water, though this pathway is generally less favored under acidic conditions compared to amide hydrolysis. For some related structures, acidic hydrolysis has been shown to yield products resulting from cleavage of the benzamide bond.

Base-catalyzed hydrolysis is typically more rapid and proceeds primarily through a bimolecular nucleophilic substitution (SN2) reaction. researchgate.net The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbon atom bearing the chlorine, displacing it to form N-(2-hydroxyacetyl)benzamide. researchgate.net This pathway is generally favored under mild basic conditions. However, under stronger basic conditions, cleavage of the amide bond can also occur, although the C-Cl bond is typically more labile. google.com For many chloroacetamides, SN2 substitution of chloride with hydroxide is the main reaction, while amide cleavage is a less common alternative. researchgate.net The specific conditions must be controlled, as strong bases can lead to side reactions. google.com

Acid-Catalyzed Hydrolysis

Oxidation and Reduction Transformations

Cyclization Reactions for Heterocyclic Scaffolds

The bifunctional nature of this compound, containing both an amide and a reactive α-chloro-carbonyl group, makes it a valuable precursor for the synthesis of various heterocyclic systems. The chloroacetyl moiety serves as a key electrophilic site, enabling intramolecular and intermolecular cyclization cascades to construct complex molecular architectures.

The synthesis of azetidinones, also known as β-lactams, is a cornerstone of medicinal chemistry. The chloroacetyl group is a classic reagent in the Staudinger synthesis, which involves the [2+2] cycloaddition of a ketene (B1206846) with an imine. mdpi.com In this context, the chloroacetyl moiety of a compound can be converted into a ketene in situ using a tertiary amine base, such as triethylamine (Et₃N). mdpi.comderpharmachemica.com This ketene intermediate is then trapped by a Schiff base (imine) to form the four-membered azetidinone ring. derpharmachemica.comchemijournal.com

The general synthetic route involves the reaction of various Schiff bases with chloroacetyl chloride in the presence of a base. chemijournal.comnih.gov This process can be adapted for derivatives of this compound. A typical procedure involves dissolving the Schiff base and triethylamine in a suitable solvent like dioxane, followed by the dropwise addition of chloroacetyl chloride at low temperatures (0–5 °C). nih.gov The reaction proceeds through a zwitterionic intermediate which then undergoes cyclization to yield the β-lactam ring. researchgate.net

| Reactants (Schiff Base + Acetyl Chloride) | Base/Solvent | Product | Reference |

| N'-arylidene acetohydrazide + Chloroacetyl chloride | Et₃N / Dioxane | 1-Acetamido-3-chloro-2-azetidinone | mdpi.com |

| N'-arylidene benzohydrazide (B10538) + Chloroacetyl chloride | Et₃N | 1-Benzamido-3-chloro-2-azetidinone | mdpi.com |

| Schiff bases of 2-(2-hydrazinoacetylamino)benzothiazole-6-carboxylic acid + Chloroacetyl chloride | Et₃N / Dioxane | 2-{2-[3-chloro-2-(aryl)-4-oxoazetidin-1-ylamino]-acetylamino}benzothiazole-6-carboxylic acid | nih.gov |

| Imines of 4-substituted-1-hydroxynaphthalen-2-yl)-1,3-thiazol-2-amine + Chloroacetyl chloride | Triethylamine / 1,4-Dioxane | 1-[4-(4-substituted-1-hydroxynaphthalen-2-yl)-1,3-thiazol-2-yl]-3-chloro-4-substituted azetidin-2-one | chemijournal.com |

Table 1: Examples of Azetidinone Synthesis via Staudinger Cycloaddition.

This compound derivatives are effective substrates for constructing quinolin-4(1H)-one scaffolds through intramolecular cyclization pathways, most notably the Camps cyclization. wikipedia.orgresearchgate.net This reaction involves the base-catalyzed intramolecular aldol (B89426) condensation of an N-(2-acylaryl)amide. wikipedia.org

A specific application involves the reaction of N-[2-(2-chloroacetyl)phenyl]benzamides with sodium arenethiolates. researchgate.net In this two-step transformation, the chlorine atom is first displaced by a nucleophilic sulfur species to form an N-{2-[2-(arylsulfanyl)acetyl]phenyl}benzamide intermediate. This intermediate is then treated with a cyclizing agent such as N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) at room temperature, which facilitates the intramolecular condensation to yield 3-(arylsulfanyl)quinolin-4(1H)-ones in good yields. researchgate.net The structure of the starting material, specifically the ortho-substitution pattern on the phenyl ring, is critical for this cyclization to occur.

| Aryl Thiolate (ArSNa) | Cyclizing Agent | Product | Yield | Reference |

| Sodium 4-methylbenzenethiolate | DMF-DMA | 3-[(4-Methylphenyl)sulfanyl]quinolin-4(1H)-one | Good | researchgate.net |

| Sodium benzenethiolate | DMF-DMA | 3-(Phenylsulfanyl)quinolin-4(1H)-one | Good | researchgate.net |

| Sodium 4-chlorobenzenethiolate | DMF-DMA | 3-[(4-Chlorophenyl)sulfanyl]quinolin-4(1H)-one | Good | researchgate.net |

Table 2: Synthesis of 3-(Arylsulfanyl)quinolin-4(1H)-ones from N-[2-(2-chloroacetyl)phenyl]benzamide Derivatives. researchgate.net

The chloroacetyl group is a key functional handle for the synthesis of thiazole rings via the Hantzsch thiazole synthesis. bepls.comnih.gov This classic method involves the condensation reaction between an α-halocarbonyl compound and a thioamide, such as thiourea or its derivatives. bepls.comorganic-chemistry.org The this compound molecule contains the necessary α-chloro-carbonyl functionality to participate in this reaction.

The mechanism proceeds through the initial nucleophilic attack of the sulfur atom from the thioamide onto the electrophilic methylene (B1212753) carbon of the chloroacetyl group, displacing the chloride ion. The resulting intermediate then undergoes intramolecular cyclization via the attack of the thioamide nitrogen onto the carbonyl carbon, followed by dehydration to yield the aromatic thiazole ring. This method is highly versatile and allows for the synthesis of a wide array of substituted 2-aminothiazoles. organic-chemistry.org The reaction can be carried out using various thiourea derivatives to install different substituents on the final thiazole product. nih.gov

| α-Halocarbonyl Compound | Thioamide | Conditions | Product Type | Reference |

| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones | Substituted N-phenylthioureas | Microwave, Methanol (B129727) | N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | nih.gov |

| α-Halo ketones | Thiosemicarbazide | PEG-300, Acetic acid | 2-(2-Hydrazinyl)thiazole derivatives | bepls.com |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | SiW/SiO₂, Heat or Ultrasonic | Substituted Hantzsch thiazole derivatives | bepls.com |

Table 3: Examples of Hantzsch Thiazole Synthesis.

Biological Activities and Molecular Mechanisms of Action for N 2 Chloroacetyl Benzamide and Its Derivatives

Enzyme Inhibition Potentials and Mechanisms

N-(2-chloroacetyl)benzamide and its related structures have garnered interest for their ability to inhibit various enzymes. This activity is largely attributed to the reactive nature of the chloroacetyl group. The mechanisms of inhibition often involve covalent modification of enzyme targets, leading to altered protein function.

A primary mechanism of action for this compound and its derivatives is their function as acylating or alkylating agents. The chloroacetyl moiety (-COCH₂Cl) is an electrophilic center, containing a reactive chlorine atom that is susceptible to nucleophilic substitution reactions. vulcanchem.com This functional group can form stable, covalent bonds with nucleophilic residues on proteins, such as the side chains of cysteine, histidine, or lysine (B10760008) amino acids. smolecule.com

This covalent modification is a key feature of their biological activity. ontosight.ai For instance, some benzamide (B126) derivatives are hypothesized to bind to their target proteins through nucleophilic aromatic substitution (SNAr), where a nucleophilic amino acid displaces a chloro substituent on the benzamide structure, resulting in an irreversible bond. nih.govacs.org Studies on certain 4-chloro-3-nitrobenzamide (B92726) derivatives have shown that they covalently modify the cysteine 239 residue in the colchicine (B1669291) binding pocket of β-tubulin. nih.govacs.org This ability to act as a "warhead" that permanently binds to a biological target is a significant aspect of their potential as enzyme inhibitors. nih.gov

The formation of a covalent bond between the benzamide derivative and a protein target directly modulates the protein's activity. smolecule.com By irreversibly binding to a key residue, the compound can either block the active site, preventing substrate binding, or induce a conformational change that renders the enzyme inactive.

A notable example is the interaction of benzamide derivatives with β-tubulin. nih.govacs.org The covalent modification of cysteine 239 by a 4-chloro-3-nitrobenzamide derivative impairs microtubule dynamics within cells, leading to an arrest of the cell cycle at the G₂/M transition phase. nih.govacs.org This demonstrates a specific modulation of protein activity that translates into a significant cellular effect.

Derivatives have also been developed as inhibitors of other specific enzymes. For example, certain benzenesulfonamide (B165840) derivatives incorporating a chloroacetyl group have shown selective inhibitory activity against carbonic anhydrase IX (CA IX), a tumor-associated enzyme, with much lower activity against the cytosolic CA II isoform. rsc.org This highlights the potential for designing derivatives that selectively modulate the activity of specific proteins.

Table 1: Examples of Enzyme Inhibition by this compound Derivatives

| Derivative Class | Target Enzyme | Mechanism/Effect | Reference |

|---|---|---|---|

| 4-Chloro-3-nitrobenzamides | β-Tubulin | Covalent modification of Cysteine 239, impairing microtubule dynamics. | nih.govacs.org |

| Benzenesulfonamides | Carbonic Anhydrase IX (CA IX) | Selective inhibition over CA II, with IC₅₀ values in the nanomolar range. | rsc.org |

| Quinazolinones | Protein Kinases | General inhibition, affecting cell cycle progression and proliferation. | nih.gov |

The strategy of targeting key metabolic enzymes is crucial in the development of antimicrobial agents. For Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, the enzyme enoyl-acyl carrier protein reductase (InhA) is a vital component in the biosynthesis of mycolic acid, an essential part of the mycobacterial cell wall. nih.govresearchgate.net Inhibition of InhA is a validated strategy for anti-tubercular drug development. nih.govmdpi.com

Several studies have explored benzamide derivatives as potential InhA inhibitors. researchgate.net Molecular docking studies of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives have shown that these compounds can successfully dock into the active site of the mycobacterial InhA enzyme. nih.gov This binding is predicted to inhibit the enzyme's function, thereby disrupting cell wall synthesis and leading to an anti-tubercular effect. nih.gov The evaluation of these compounds against Mtb has shown promising activity, with some derivatives exhibiting IC₅₀ values of less than 1 µg/mL. nih.govresearchgate.net

Modulation of Specific Protein Activity

Antimicrobial Activity Profile

Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties, showing efficacy against a range of bacterial pathogens. d-nb.info The presence of the chloroacetyl group, along with other structural modifications, plays a significant role in their spectrum of activity. nih.gov

Several this compound derivatives have demonstrated notable activity against Gram-positive bacteria. In various studies, these compounds have been effective against strains such as Staphylococcus aureus (including methicillin-resistant strains, MRSA) and Bacillus subtilis. rsc.orgnih.gov

For example, a series of 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamide analogues were tested for antibacterial activity. The 4-chloro-2-nitro substituted derivative (compound W6) showed significant potency against S. aureus, with a Minimum Inhibitory Concentration (MIC) of 5.19 µM. d-nb.infonih.gov In another study, N-substituted phenyl-2-chloroacetamides were also found to be effective against S. aureus. Furthermore, some 4-thiazolone-based benzenesulfonamides exhibited significant inhibition against S. aureus, with one derivative (4e) showing 80.69% inhibition at a concentration of 50 μg/mL. rsc.org A series of N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide derivatives were also tested against S. aureus and B. subtilis, with some compounds showing high antibacterial action. researchgate.net

The efficacy of this compound derivatives extends to Gram-negative bacteria, which are often more challenging to inhibit due to their outer membrane. Studies have reported activity against species like Escherichia coli, Klebsiella pneumoniae, and Salmonella typhi. d-nb.infonih.govresearchgate.net

In the same study of 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamide analogues, the 4-chloro-2-nitro substituted compound (W6) was also potent against the Gram-negative bacteria S. typhi and K. pneumoniae, with an MIC of 5.19 µM for both. d-nb.infonih.gov Another series of benzamides showed that a 2,4-dinitro substituted derivative and a meta-substituted chloro derivative displayed promising activity against S. typhi (MIC = 2.54 µM) and E. coli (MIC = 1.43 µM), respectively. nih.gov Furthermore, certain N-benzamide derivatives have shown excellent activity against E. coli, with one compound demonstrating an MIC value of 3.12 μg/mL. nanobioletters.com

Table 2: Antimicrobial Activity of Selected this compound Derivatives

| Derivative Series | Gram-Positive Strain | Activity (MIC) | Gram-Negative Strain | Activity (MIC) | Reference |

|---|---|---|---|---|---|

| 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides | S. aureus | 5.19 µM (for W6) | S. typhi, K. pneumoniae | 5.19 µM (for W6) | d-nb.infonih.gov |

| 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides | B. subtilis | 1.27 µM (for N1) | E. coli | 1.43 µM (for N8) | nih.gov |

| 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides | S. aureus | 2.65 µM (for N23, N25) | S. typhi | 2.54 µM (for N1) | nih.gov |

| N-Benzamides | B. subtilis | 6.25 µg/mL (for 5a) | E. coli | 3.12 µg/mL (for 5a) | nanobioletters.com |

Antifungal Efficacy

The scaffold of this compound has been utilized in the development of various antifungal agents. The core structure, featuring a reactive chloroacetyl group, allows for the synthesis of derivatives with significant activity against a range of fungal pathogens. vulcanchem.com Research has shown that N-substituted benzamide derivatives can exhibit potent antifungal properties. vulcanchem.com

A study on a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives, which incorporate the chloroacetyl moiety, demonstrated significant antimicrobial activity, comparable to the standard drug fluconazole. nih.gov Specifically, compounds within this series, identified as 3, 8, 11, and 12, showed noteworthy antifungal efficacy. nih.gov Another study synthesized arylthio-dibenzofuran derivatives from 2-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide and found them to be as effective as ketoconazole (B1673606) against Candida albicans, T. harzianum, and A. ochraceus, and more effective against several Fusarium species. dergipark.org.tr

Derivatives of 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides have also been evaluated for their antifungal potential. The 2,4-dinitro substituted benzamide derivative, compound N1, exhibited potent effects against C. albicans with a Minimum Inhibitory Concentration (MIC) of 1.27 µM. nih.gov Furthermore, the meta-substituted bromo derivative (N22) showed promising activity against Aspergillus niger with an MIC of 2.60 µM. nih.gov These findings highlight the versatility of the chloroacetamide group in generating compounds with substantial antifungal capabilities. vulcanchem.comnih.gov

Table 1: Antifungal Activity of this compound Derivatives

| Compound/Derivative Class | Fungal Strain | Activity (MIC/EC50) | Reference |

|---|---|---|---|

| 2,4-dinitro substituted benzamide (N1) | Candida albicans | 1.27 µM | nih.gov |

| meta-bromo substituted derivative (N22) | Aspergillus niger | 2.60 µM | nih.gov |

| 1,4-benzoxazin-3-one derivative (5L) | Gibberella zeae | 20.06 µg/ml | nih.gov |

| 1,4-benzoxazin-3-one derivative (5o) | Gibberella zeae | 23.17 µg/ml | nih.gov |

| 1,4-benzoxazin-3-one derivative (5q) | Pellicularia sasakii | 26.66 µg/ml | nih.gov |

Anti-tubercular Activity Against Mycobacterium tuberculosis

Derivatives of this compound have emerged as a promising class of compounds in the search for new anti-tubercular agents. The core structure is a key building block for synthesizing molecules with potent activity against Mycobacterium tuberculosis (MTB). nih.gov

One notable series of derivatives, 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide, was synthesized via a Staudinger reaction using chloroacetyl chloride. nih.govnih.gov Many compounds in this series displayed promising in vitro anti-tubercular activity against the MTB H37Ra strain, with most exhibiting an IC50 value of less than 1 µg/mL. nih.govnih.govgrafiati.comresearchgate.net Molecular docking studies suggest that these compounds may act by inhibiting the essential enzyme InhA (FabI/ENR), which is critical for the synthesis of the mycobacterial cell wall. nih.govnih.gov

Furthermore, pyrimidine-tethered benzothiazole (B30560) derivatives have been investigated, with several compounds showing good activity against both drug-sensitive (ATCC 25177) and drug-resistant strains of M. tuberculosis. tandfonline.com For instance, compounds 5c and 15 were highly active against the sensitive strain (MIC = 0.24–0.98 µg/mL) and also demonstrated significant efficacy against a multi-drug resistant (MDR) strain (MIC = 0.98 and 1.95 µg/mL, respectively). tandfonline.com Other research into benzothiazole-based compounds also showed moderate to good anti-tubercular activity. rsc.org These studies underscore the potential of utilizing the this compound framework to develop novel therapeutics for tuberculosis.

Table 2: Anti-tubercular Activity of this compound Derivatives

| Derivative Class | M. tuberculosis Strain | Activity (MIC/IC50) | Reference |

|---|---|---|---|

| 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide | H37Ra (ATCC 25177) | <1 µg/mL | nih.govnih.gov |

| Pyrimidine-tethered benzothiazole (5c) | Drug-sensitive (ATCC 25177) | 0.24-0.98 µg/mL | tandfonline.com |

| Pyrimidine-tethered benzothiazole (15) | Drug-sensitive (ATCC 25177) | 0.24-0.98 µg/mL | tandfonline.com |

| Pyrimidine-tethered benzothiazole (5c) | Multi-drug resistant (ATCC 35822) | 0.98 µg/mL | tandfonline.com |

| Pyrimidine-tethered benzothiazole (15) | Multi-drug resistant (ATCC 35822) | 1.95 µg/mL | tandfonline.com |

Anticancer and Anti-proliferative Potentials

The this compound scaffold is a recognized pharmacophore in the design of novel anticancer agents. ontosight.ai Its derivatives have demonstrated significant cytotoxic and anti-proliferative activities against a variety of human cancer cell lines. ontosight.ai The presence of the reactive chloroacetyl group is often a key feature, allowing for covalent interactions with biological targets. smolecule.com

For example, a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives were synthesized and evaluated for their anticancer potential. nih.gov Within this series, compound 5 was identified as having good anticancer activity. nih.gov Similarly, research on 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides revealed potent anticancer effects. nih.gov Compounds N9 and N18, in particular, were found to be highly potent against the HCT116 human colorectal carcinoma cell line, with IC50 values of 5.85 µM and 4.53 µM, respectively, surpassing the activity of the standard drug 5-fluorouracil. nih.gov

Other studies have highlighted the broad-spectrum anticancer potential of benzamide derivatives. For instance, a related benzamide derivative showed potent activity against HepG2 liver cancer cells with an IC50 value of approximately 1.30 µM. The versatility of the benzamide core, combined with the reactivity of the chloroacetyl group, makes it a valuable starting point for developing new chemotherapeutic agents. ontosight.aiijper.org

Table 3: Anticancer Activity of this compound Derivatives

| Derivative Class/Compound | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Benzamide derivative | HepG2 (Liver Cancer) | ~1.30 µM | |

| 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamide (N9) | HCT116 (Colorectal Carcinoma) | 5.85 µM | nih.gov |

| 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamide (N18) | HCT116 (Colorectal Carcinoma) | 4.53 µM | nih.gov |

| Benzenesulfonamide derivative (4e) | MDA-MB-231 (Breast Cancer) | 3.58 µM | rsc.org |

| Benzenesulfonamide derivatives (4b-c, 4e, 4g-h) | MDA-MB-231 & MCF-7 (Breast Cancer) | 1.52–6.31 μM | rsc.org |

Effects on Cellular Processes and Signal Transduction Pathways

This compound and its analogs exert their anticancer effects by modulating various cellular processes and signal transduction pathways. A key mechanism is the induction of cell cycle arrest, which prevents cancer cells from proliferating. Studies on N-substituted benzamides have shown that these compounds can induce a G2/M phase cell cycle block. nih.govnih.gov This arrest is an event that occurs prior to the induction of apoptosis. nih.govnih.gov

The reactivity of the chloroacetyl group allows these compounds to act as alkylating agents, forming covalent bonds with nucleophilic sites on proteins and enzymes. smolecule.com This interaction can lead to the inhibition of critical enzyme functions and the disruption of signaling pathways essential for cell growth and survival. smolecule.com For instance, some benzamide derivatives have been shown to inhibit histone deacetylases (HDACs), which are crucial regulators of gene expression related to cancer cell proliferation. Furthermore, these compounds can interfere with pathways regulated by key proteins such as p53, although some studies indicate that the induction of apoptosis can occur through a p53-independent mechanism. nih.govnih.gov

Inhibition of Specific Kinases (e.g., VEGFR-2)

A significant mechanism contributing to the anticancer potential of this compound derivatives is the inhibition of specific protein kinases, particularly Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). scispace.com VEGFR-2 is a key regulator of angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis. tandfonline.com

Several studies have focused on designing this compound derivatives as potent VEGFR-2 inhibitors. One study on bis( ontosight.aitriazolo)[4,3-a:3',4'-c]quinoxaline derivatives, which incorporated an amide side chain derived from chloroacetamide, identified compounds with potent VEGFR-2 inhibitory activity. tandfonline.com For example, the 2,5-dichloro substituted amide derivative (23j) showed an IC50 of 3.7 nM against VEGFR-2. tandfonline.com Another study on benzoxazole-based derivatives found several compounds that inhibited VEGFR-2 more effectively than the reference drug sorafenib. mdpi.com Compound 8d from this series displayed an exceptionally low IC50 value of 0.0554 µM. mdpi.com These findings demonstrate that the this compound scaffold can be effectively modified to create highly potent and selective inhibitors of VEGFR-2, thereby blocking tumor-induced angiogenesis. tandfonline.commdpi.comnih.gov

Table 4: VEGFR-2 Inhibition by this compound Derivatives

| Derivative Class/Compound | VEGFR-2 Inhibition (IC50) | Reference |

|---|---|---|

| bis-triazolo-quinoxaline derivative (23j) | 3.7 nM | tandfonline.com |

| bis-triazolo-quinoxaline derivative (23l) | 5.8 nM | tandfonline.com |

| bis-triazolo-quinoxaline derivative (23n) | 7.4 nM | tandfonline.com |

| bis-triazolo-quinoxaline derivative (23i) | 9.4 nM | tandfonline.com |

| Piperazinylquinoxaline derivative (11) | 0.19 µM | nih.gov |

| Benzoxazole-based derivative (8d) | 0.0554 µM | mdpi.com |

| Benzoxazole-based derivative (8a) | 0.0579 µM | mdpi.com |

| Benzoxazole-based derivative (8e) | 0.0741 µM | mdpi.com |

Induction of Apoptosis

A primary mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. This process is crucial for eliminating malignant cells. d-nb.info

Research has shown that N-substituted benzamides can trigger apoptosis through the mitochondrial pathway. nih.gov Treatment of cancer cells with these compounds leads to the release of cytochrome c from the mitochondria into the cytosol. nih.govnih.gov This event subsequently activates the initiator caspase, caspase-9, which in turn activates downstream executioner caspases, leading to the systematic dismantling of the cell. nih.govnih.gov

The induction of apoptosis by these compounds can be p53-independent, meaning they can effectively kill cancer cells that have mutated or non-functional p53, a common occurrence in many tumors. nih.govnih.gov The process is often preceded by a G2/M cell cycle arrest. nih.gov Studies have also shown that overexpression of the anti-apoptotic protein Bcl-2 can inhibit apoptosis induced by these benzamide derivatives, further confirming the involvement of the mitochondrial pathway. nih.govnih.gov For instance, a sulfonamide derivative (4e) was found to significantly increase the percentage of apoptotic cells (annexin V-FITC positive) by 22-fold compared to controls in MDA-MB-231 breast cancer cells. rsc.org

Other Biologically Relevant Activities

Beyond the well-documented antifungal, anti-tubercular, and anticancer properties, the this compound scaffold and its derivatives have been explored for other biological activities. The inherent reactivity of the chloroacetyl group makes it a versatile tool for developing agents with diverse pharmacological profiles. vulcanchem.com

Compounds within the broader benzamide class have been investigated for a range of applications, including as central nervous system (CNS) active drugs and for their anti-inflammatory and analgesic properties. ontosight.ai The chloroacetamide moiety can act as a reactive handle for synthesizing more complex molecules, serving as a valuable intermediate in medicinal chemistry. vulcanchem.com For example, derivatives have been synthesized and screened for antibacterial activity against various Gram-positive and Gram-negative bacteria, with some compounds showing promising results. nih.govnih.gov Additionally, some sulfide (B99878) derivatives of bis-chloroacetamide have demonstrated antioxidant potential, with one derivative showing an inhibition ratio of 85.9%, close to that of the standard antioxidant L-ascorbic acid. scielo.org.za This highlights the broad utility of the this compound core in the discovery of new bioactive compounds.

Antioxidant Activity

Preliminary studies suggest that 2-[(Chloroacetyl)amino]benzamide exhibits antioxidant properties, with the ability to scavenge free radicals and chelate metals. The antioxidant potential of various benzamide derivatives has been a subject of interest in several studies. For instance, a newly synthesized compound, N-α-chloroacetylsalicyloyl-N-antipyrine benzamide, demonstrated potent antioxidant activity, as measured by the DPPH radical scavenging method, with an IC50 value of 29 ppm. anjs.edu.iq

In another study, a bis-chloroacetamide derivative was synthesized from 4-aminobenzohydrazide (B1664622) and subsequently used to create new bis-sulfide compounds. scielo.org.za Among these, a sulfide derivative bearing pyrimidine (B1678525) rings showed the highest antioxidant activity with an inhibition ratio of 85.9%, which was comparable to the standard antioxidant, L-ascorbic acid. scielo.org.za This highlights the potential for modification of the benzamide structure to enhance its antioxidant capacity. Furthermore, certain (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one (BABT) derivatives, designed as tyrosinase inhibitors, also exhibited strong antioxidant activity by scavenging various radicals. semanticscholar.org

The mechanism behind the antioxidant activity of these compounds is often attributed to their chemical structure, which can donate hydrogen atoms or electrons to neutralize free radicals. The presence of specific functional groups and substituents on the benzamide scaffold plays a crucial role in determining their antioxidant efficacy.

Melanogenesis Inhibition

The inhibition of melanogenesis, the process of melanin (B1238610) production, is a key target for developing skin whitening agents. Tyrosinase is a crucial enzyme in this pathway, and its inhibition is a primary strategy for controlling melanin synthesis. semanticscholar.orgmdpi.com

A study on N-(acryloyl)benzamide (NAB) derivatives revealed that some of these compounds were effective tyrosinase inhibitors. nih.gov Specifically, compounds 1a and 1j showed greater inhibition of mushroom tyrosinase than kojic acid, a well-known tyrosinase inhibitor. nih.gov In B16F10 melanoma cells, these compounds also demonstrated superior tyrosinase inhibition and a more significant reduction in total melanin content compared to both kojic acid and arbutin (B1665170). nih.gov The anti-melanogenic effects of these NAB derivatives were attributed to their direct inhibition of tyrosinase. nih.gov

Furthermore, some (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one (BABT) derivatives have been identified as potent tyrosinase inhibitors, with some showing significantly greater potency than kojic acid. semanticscholar.org These compounds were found to be competitive inhibitors of tyrosinase. semanticscholar.org In cellular assays, these derivatives not only inhibited cellular tyrosinase activity but also reduced the expression of melanogenesis-associated proteins like tyrosinase and microphthalmia-associated transcription factor (MITF). semanticscholar.org This suggests a dual mechanism of action involving both direct enzyme inhibition and downregulation of gene expression.

The development of coumaric acid- and caffeic acid-conjugated peptides has also shown promise in inhibiting melanin production. frontiersin.org These conjugates were found to suppress tyrosinase activity more effectively than arbutin and also inhibited the expression of genes related to melanin synthesis, including TYR, TYRP1, TYRP2, and MITF. frontiersin.org

| Compound/Extract | Target/Assay | Finding | Source |

| N-(acryloyl)benzamide (NAB) derivatives 1a and 1j | Mushroom Tyrosinase Inhibition | Showed greater inhibition than kojic acid. | nih.gov |

| N-(acryloyl)benzamide (NAB) derivatives 1a and 1j | B16F10 Melanoma Cells | Stronger tyrosinase inhibition and greater reduction in melanin content compared to kojic acid and arbutin. | nih.gov |

| (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one (BABT) derivative 8 | Mushroom Tyrosinase Inhibition | 106-fold more potent than kojic acid (with L-tyrosine as substrate). | semanticscholar.org |

| (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one (BABT) derivative 8 | B16F10 Cells | Inhibited cellular tyrosinase activity and expression of tyrosinase and MITF. | semanticscholar.org |

| Coumaric acid- and caffeic acid-conjugated peptides | SK-MEL-2 Human Melanoma Cells | Suppressed tyrosinase activity more than arbutin and inhibited expression of TYR, TYRP1, TYRP2, and MITF genes. | frontiersin.org |

Anti-inflammatory and Analgesic Properties (Benzamide Class)

Benzamide compounds are recognized for their diverse biological activities, which include anti-inflammatory and analgesic effects. ontosight.aiontosight.ai This class of compounds has been investigated for its potential in managing pain and inflammation. ontosight.ai

For instance, a series of 1,4-dihydroquinazolin-3(2H)-yl benzamide derivatives were designed and synthesized as anti-inflammatory and analgesic agents. nih.gov Several of these compounds exhibited better edema inhibition in in vivo anti-inflammatory assays than diclofenac (B195802) sodium. nih.gov Furthermore, some of these derivatives showed potent analgesic effects, being 4- to 21-fold more potent than indomethacin (B1671933) and diclofenac sodium in in vivo tests. nih.gov

Another study focused on palmitoyl (B13399708) benzamides, which, despite showing poor anti-inflammatory activity, demonstrated promising anti-nociceptive (analgesic) activity. bioline.org.br One particular derivative, o-palmitoylamino N-carboxymethyl benzamide, exhibited higher anti-nociceptive activity than the reference drug, aspirin. bioline.org.br

The anti-inflammatory mechanism of some benzamide derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. nih.gov

| Compound Class/Derivative | Biological Activity | Key Findings | Source |

| 1,4-dihydroquinazolin-3(2H)-yl benzamide derivatives | Anti-inflammatory | Better edema inhibition than diclofenac sodium. | nih.gov |

| 1,4-dihydroquinazolin-3(2H)-yl benzamide derivatives | Analgesic | 4- to 21-fold more potent than indomethacin and diclofenac sodium. | nih.gov |

| Palmitoyl benzamides | Anti-nociceptive | o-Palmitoylamino N-carboxymethyl benzamide showed higher activity than aspirin. | bioline.org.br |

Receptor Interaction and Modulation (General)

The benzamide scaffold is a versatile structure found in compounds that interact with a variety of biological receptors. This interaction can lead to modulation of receptor function, which is the basis for their therapeutic potential in various conditions.

Benzamide derivatives have been studied for their ability to modulate serotonin (B10506) receptors, which could have implications for mood regulation and other physiological processes. ontosight.ai The chemical structure of these derivatives, including the presence of specific moieties like tetrahydroisoquinoline, suggests potential interactions with other neurotransmitter systems as well. ontosight.ai

In the context of dopamine (B1211576) receptors, substituted benzamides (SBAs) have been shown to interact with the D4 dopamine receptor. nih.gov Specifically, SBAs with polar substituents on the benzamide ring exhibited enhanced binding affinity to a mutant D4 receptor, suggesting that these substituents play a key role in the ligand-receptor interaction. nih.gov

Furthermore, benzamides are known to be involved in the allosteric modulation of GABAA receptors. researchgate.net These receptors have multiple drug-binding sites, and ligands can bind to these allosteric sites to modulate the receptor's function. researchgate.net Tris-benzamides have also been identified as modulators of the estrogen receptor α (ERα)-coregulator protein interaction, a target for overcoming endocrine resistance in breast cancer. acs.org

The interaction of benzamides with receptors is highly dependent on their specific chemical structure, including the nature and position of substituents on the benzamide core.

| Benzamide Derivative Class | Receptor/Target | Type of Interaction/Modulation | Potential Implication | Source |

| General Benzamide Derivatives | Serotonin Receptors | Modulation | Mood regulation, appetite control | ontosight.ai |

| Substituted Benzamides (SBAs) | D4 Dopamine Receptor | Enhanced binding affinity with polar substituents | Targeting dopamine receptor subtypes | nih.gov |

| General Benzamides | GABAA Receptors | Allosteric Modulation | Anxiolytic, anticonvulsant effects | researchgate.net |

| Tris-Benzamides | Estrogen Receptor α (ERα) | Modulation of coregulator binding | Overcoming endocrine resistance in breast cancer | acs.org |

Mechanistic Elucidation of Observed Biological Effects

The diverse biological activities of this compound and its derivatives stem from a variety of molecular mechanisms. The chloroacetyl group present in the parent compound and some of its derivatives is a key reactive moiety. This group can act as an acylating agent, reacting with nucleophilic sites on proteins and enzymes, leading to the modification of their activity. This property is particularly relevant for its potential as an enzyme inhibitor.

In the context of antioxidant activity , the mechanism generally involves the donation of a hydrogen atom or an electron to neutralize free radicals. The specific structural features of the benzamide derivatives, such as the presence of hydroxyl or amino groups, can significantly influence their radical scavenging capabilities.

For melanogenesis inhibition , the primary mechanism for many benzamide derivatives is the direct inhibition of the tyrosinase enzyme. nih.gov This inhibition can be competitive, as seen with some (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one derivatives, where the inhibitor competes with the substrate for binding to the active site of the enzyme. semanticscholar.org Additionally, some derivatives can also exert their anti-melanogenic effects by downregulating the expression of key genes involved in the melanogenesis pathway, such as MITF, which is a master regulator of tyrosinase and other related proteins. semanticscholar.orgmdpi.com

The anti-inflammatory and analgesic properties of the benzamide class are often linked to the inhibition of enzymes involved in the inflammatory cascade, most notably cyclooxygenase (COX) enzymes. nih.gov By inhibiting COX-1 and/or COX-2, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation and pain.

The receptor interaction and modulation observed with various benzamide derivatives are highly specific to the receptor and the ligand. For G protein-coupled receptors like dopamine and serotonin receptors, the interaction can involve specific binding pockets where the benzamide moiety and its substituents form hydrogen bonds, hydrophobic interactions, and other non-covalent bonds with amino acid residues of the receptor. nih.gov This can lead to conformational changes in the receptor, resulting in either agonistic or antagonistic activity. In the case of allosteric modulation, as seen with GABAA receptors, the benzamide ligand binds to a site distinct from the primary (orthosteric) binding site, inducing a conformational change that alters the affinity or efficacy of the endogenous ligand. researchgate.net

Structure Activity Relationship Sar Studies of N 2 Chloroacetyl Benzamide Analogs

Influence of Aromatic Ring Substituents on Biological Potency

The type and position of substituents on the aromatic rings of N-(2-chloroacetyl)benzamide analogs significantly modulate their biological potency. The electronic properties and size of these substituents can enhance or diminish the compound's interaction with biological targets.

Research into benzamide (B126) anti-cancer agents revealed specific SAR trends for substituents on a phenylpiperazine ring attached to the benzamide. nih.gov A chlorine atom at the R¹ position slightly improved potency, while bromine, chlorine, and cyano groups at the R² position increased activity by approximately five to sevenfold. acs.org In contrast, electron-donating groups like methyl and methoxy (B1213986) at the R² position offered a more modest threefold increase in potency. acs.org Among several disubstituted analogs tested, a combination of a methyl group at R¹ and a chlorine atom at R² resulted in the most potent compound. acs.org

In the context of antimicrobial activity, the presence of electron-withdrawing groups on the aromatic ring is often beneficial. nih.gov A study on 2-mercaptobenzimidazole (B194830) (2MBI) benzamides showed that analogs with electron-withdrawing substituents, such as halogens and nitro groups, generally exhibited better antimicrobial effects. nih.gov For instance, a 2,4-dinitro substituted benzamide analog was significantly potent against Bacillus subtilis, Salmonella typhi, and Candida albicans. nih.gov Similarly, chloro- and bromo-substituted derivatives at the meta position showed promising activity against Escherichia coli, Klebsiella pneumoniae, and Aspergillus niger. nih.gov Dichloro-substituted analogs also proved potent against Staphylococcus aureus. nih.gov Conversely, compounds with high electron density, potentially from electron-donating groups, were found to have poorer antimicrobial activity. nih.gov

The position of the substituent is also critical. Studies on N,N-diacylaniline derivatives show that ortho-substituents can create a steric effect that twists the aromatic ring out of plane with the imide moieties, which can influence molecular interactions. doi.org

| Analog Series | Substituent & Position | Observed Effect on Potency | Target/Assay | Source |

|---|---|---|---|---|

| Phenylpiperazine Benzamides | Chlorine (R¹) | Slightly improved | Anticancer | acs.org |

| Phenylpiperazine Benzamides | Bromine (R²) | ~5-7 fold increase | Anticancer | acs.org |

| Phenylpiperazine Benzamides | Chlorine (R²) | ~5-7 fold increase | Anticancer | acs.org |

| Phenylpiperazine Benzamides | Cyano (R²) | ~5-7 fold increase | Anticancer | acs.org |

| Phenylpiperazine Benzamides | Methyl (R²) | ~3 fold increase | Anticancer | acs.org |

| 2MBI Benzamides | 2,4-Dinitro | Significantly potent | Antimicrobial (B. subtilis, S. typhi, C. albicans) | nih.gov |

| 2MBI Benzamides | meta-Chloro | Promising activity | Antimicrobial (E. coli, K. pneumoniae) | nih.gov |

| 2MBI Benzamides | 2,5-Dichloro | Potent | Antimicrobial (S. aureus) | nih.gov |

Role of the Chloroacetyl Moiety in Biological Reactivity

The chloroacetyl group (-COCH₂Cl) is a key functional component responsible for the biological reactivity of this compound and its analogs. This moiety acts as an electrophilic center, or an alkylating agent, due to the presence of a reactive chlorine atom. vulcanchem.com Its electrophilicity is enhanced by the adjacent electron-withdrawing carbonyl group.